Ether, bis(4-fluorobutyl)
Description
Overview of Fluorinated Organic Compounds in Contemporary Research
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research and industry. The strategic incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and physiological properties compared to their non-fluorinated counterparts. sioc-journal.cnyoutube.com The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts significant thermal and metabolic stability to fluorinated molecules. mdpi.comwikipedia.org
Fluorine's high electronegativity creates strong dipoles within a molecule, yet the small size of the fluorine atom often allows it to act as a bioisostere for a hydrogen atom, albeit with profoundly different electronic effects. mdpi.com These unique characteristics are harnessed across a wide array of applications. In medicinal chemistry, approximately one-fifth of all pharmaceuticals contain fluorine, leveraging its ability to enhance metabolic stability, binding affinity, and bioavailability. wikipedia.orgresearchgate.net Prominent examples include drugs like fluoxetine (B1211875) (Prozac) and ciprofloxacin. wikipedia.org In materials science, fluorinated polymers such as Teflon (polytetrafluoroethylene) are renowned for their chemical inertness and low surface energy. wikipedia.org Furthermore, fluorinated compounds are crucial in agrochemicals, refrigerants, and as reagents in organic synthesis. sioc-journal.cnyoutube.com
Contextualization of Ethers within Organofluorine Chemistry
Within the vast field of organofluorine chemistry, fluorinated ethers represent a particularly significant subclass. These compounds feature an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where one or more hydrogen atoms have been replaced by fluorine. This combination of the stable ether functional group with the unique properties of fluorine results in compounds with exceptional chemical resistance and thermal stability. sibran.ru
Perfluorinated ethers, where all hydrogens are replaced by fluorine, are noted for their use as thermally and chemically stable oils, lubricants, and liquid dielectrics. sibran.ru Partially fluorinated ethers, like Ether, bis(4-fluorobutyl), often exhibit a balance of properties. They possess enhanced stability compared to hydrocarbon ethers but can have better solubility in common organic solvents than their perfluorinated analogs. nih.gov This makes them valuable as solvents for chemical reactions, particularly for synthesizing other fluorinated molecules. sibran.rualfa-chemistry.com Their unique solvation properties and stability have also led to their investigation as components in electrolytes for energy storage devices.
Significance of the Fluorobutyl Moiety in Chemical Systems
The fluorobutyl group, specifically the 4-fluorobutyl moiety present in the title compound, brings its own set of influential properties. In this arrangement, the fluorine atom is located at the terminal (fourth) carbon of the butyl chain. This position means its strong electron-withdrawing inductive effect is attenuated along the carbon chain, having a less dramatic impact on the ether oxygen's reactivity compared to fluorine atoms positioned closer to it (e.g., in an α or β position).
Emerging Research Trajectories for Bis(4-fluorobutyl) Ether
Direct research specifically detailing applications for Ether, bis(4-fluorobutyl) is not extensive in publicly available literature. However, based on the properties of analogous fluorinated ethers and the structural characteristics of the compound, several logical research trajectories can be proposed.
Given its nature as a partially fluorinated, stable, and relatively non-volatile liquid, a primary area of investigation would be its use as a specialized solvent or a component in solvent mixtures. ontosight.ai Its unique polarity and thermal stability could be advantageous in specific organic syntheses or for dissolving fluorinated polymers and reagents. sibran.ruontosight.ai
Another significant avenue is in the field of electrochemical energy storage. The stability and liquid range of fluorinated ethers make them candidates for co-solvents or additives in electrolytes for lithium-ion batteries and supercapacitors. Research on similar structures, such as bis(tetrahydrofurfuryl) ether, has demonstrated their potential as non-volatile solvents in supercapacitor electrolytes. nih.gov The fluorinated nature of bis(4-fluorobutyl) ether could potentially improve the thermal and electrochemical stability window of such systems.
Finally, if synthesized using the fluorine-18 (B77423) radioisotope (¹⁸F), bis(4-fluorobutyl) ether could be investigated as a potential imaging agent for Positron Emission Tomography (PET). The metabolic stability of the fluorobutyl group would be an asset in developing tracers.
Compound Data
The following tables provide known data for Ether, bis(4-fluorobutyl).
Table 1: Chemical Identifiers for Ether, bis(4-fluorobutyl)
| Identifier | Value |
|---|---|
| IUPAC Name | 1-fluoro-4-(4-fluorobutoxy)butane |
| CAS Number | 593-23-7 chemicalbook.com |
| Molecular Formula | C₈H₁₆F₂O nih.gov |
| Synonyms | Butane, 1,1'-Oxybis[4-fluoro- cymitquimica.com |
Table 2: Physical and Chemical Properties of Ether, bis(4-fluorobutyl)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 166.21 g/mol | PubChem |
| Appearance | Colorless Liquid | Inferred from similar compounds |
| Boiling Point | Data not available in searched literature | |
| Density | Data not available in searched literature |
| Solubility | Expected to have altered solubility in water and organic solvents compared to non-fluorinated ethers. ontosight.ai | Ontosight ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(4-fluorobutoxy)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYDSUKTOLPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)COCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208028 | |
| Record name | Ether, bis(4-fluorobutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-23-7 | |
| Record name | Ether, bis(4-fluorobutyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, bis(4-fluorobutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Chemistry Studies of Bis 4 Fluorobutyl Ether
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical calculations offer a powerful lens through which to examine the intricate world of molecular orbitals, charge distributions, and conformational landscapes. These computational methods provide a foundational understanding of a molecule's inherent properties and behavior.
Molecular Orbital Analysis and Frontier Orbitals
The electronic behavior of bis(4-fluorobutyl) ether is governed by its molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of electrons in a molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical determinant of a molecule's chemical reactivity and stability.
For bis(4-fluorobutyl) ether, the HOMO is expected to be localized primarily on the ether oxygen atom, which possesses non-bonding lone pairs of electrons. These are the most accessible electrons for donation in a chemical reaction, making the oxygen atom the primary nucleophilic site. The LUMO, in contrast, is anticipated to be distributed along the C-F and C-O bonds, representing regions susceptible to nucleophilic attack.
The introduction of fluorine atoms, being highly electronegative, is expected to have a significant impact on the orbital energies. The strong electron-withdrawing nature of fluorine will likely lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue like dibutyl ether. This stabilization of the frontier orbitals generally leads to increased chemical stability.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Bis(4-fluorobutyl) Ether and a Non-Fluorinated Analogue
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Bis(4-fluorobutyl) Ether | -10.5 | 1.5 | 12.0 |
| Dibutyl Ether | -9.8 | 2.0 | 11.8 |
Note: These values are illustrative and represent expected trends based on the electronic effects of fluorination.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within bis(4-fluorobutyl) ether is non-uniform due to the presence of electronegative oxygen and fluorine atoms. An electrostatic potential map (EPM) provides a visual representation of this charge distribution, indicating regions of positive and negative electrostatic potential. libretexts.orglibretexts.orgyoutube.com
In bis(4-fluorobutyl) ether, the EPM would show a region of high negative electrostatic potential (typically colored red) around the ether oxygen, confirming its role as a site of nucleophilic character. uni-muenchen.de Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms and, to a lesser extent, the carbon atoms bonded to the fluorine and oxygen atoms. The fluorine atoms themselves would exhibit negative potential, but the adjacent carbon atoms would be electron-deficient. This information is crucial for predicting how the molecule will interact with other polar molecules or ions. libretexts.org
Conformational Analysis and Energy Landscapes
The flexibility of the butyl chains in bis(4-fluorobutyl) ether allows it to adopt numerous conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. nih.gov The presence of the electronegative fluorine atoms can influence the conformational preferences through intramolecular interactions.
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a versatile computational method used to predict the reactivity of molecules by examining their electronic density. mdpi.comresearchgate.net DFT calculations can be employed to explore reaction mechanisms and determine the energetic feasibility of chemical transformations.
Reaction Pathway Exploration and Transition State Analysis
DFT can be used to model the pathways of chemical reactions involving bis(4-fluorobutyl) ether. For example, in an acid-catalyzed cleavage reaction, DFT could be used to map the energy profile as a proton approaches the ether oxygen, followed by the breaking of a C-O bond. This involves locating the transition state, which is the highest energy point along the reaction coordinate. e3s-conferences.orgmasterorganicchemistry.com
The geometry of the transition state provides insight into the mechanism of the reaction. For the acid-catalyzed cleavage, the transition state would likely involve an elongated C-O bond and a partial bond between the oxygen and the attacking proton. By analyzing the structure and energy of the transition state, one can understand the factors that control the reaction rate. researchgate.net
Activation Energy Barriers for Model Reactions
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. wikipedia.org DFT calculations can provide estimates of activation energy barriers for various reactions. rsc.org For bis(4-fluorobutyl) ether, model reactions could include ether cleavage, nucleophilic substitution at the fluorinated carbon, or elimination reactions.
The presence of the fluorine atoms is expected to influence the activation energies. For instance, in a reaction where the ether oxygen acts as a nucleophile, the electron-withdrawing fluorine atoms would likely increase the activation energy by reducing the oxygen's nucleophilicity. Conversely, for a reaction involving nucleophilic attack on the carbon adjacent to fluorine, the activation energy might be lowered due to the electron-deficient nature of that carbon.
Table 2: Hypothetical Activation Energy Barriers for a Model Reaction
| Reactant | Model Reaction | Calculated Activation Energy (kcal/mol) |
| Bis(4-fluorobutyl) Ether | Acid-Catalyzed Hydrolysis | 30 |
| Dibutyl Ether | Acid-Catalyzed Hydrolysis | 25 |
Note: These values are hypothetical and for illustrative purposes, showing the expected trend of increased activation energy due to fluorination in this type of reaction.
Thermodynamic and Kinetic Profiles of Bis(4-fluorobutyl) Ether Reactions
The reactions of ethers are fundamentally characterized by the reactivity of the ether linkage (C-O-C). Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to explore the potential energy surfaces of these reactions, yielding crucial data on their thermodynamic and kinetic feasibility. Key reactions of ethers include cleavage by acids or bases and oxidation.
Kinetics: The kinetic profile, governed by the activation energy (Ea), determines the reaction rate. For ether cleavage, the mechanism significantly influences this barrier.
Acid-Catalyzed Cleavage: This typically proceeds via an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism after protonation of the ether oxygen. The 4-fluoro substituent, being distant from the ether oxygen, will exert a weak electron-withdrawing inductive effect, slightly decreasing the basicity of the oxygen atom. This would make the initial protonation step slightly less favorable compared to dibutyl ether, potentially leading to a marginal increase in the activation barrier.
Base-Catalyzed Cleavage: This is generally difficult for simple dialkyl ethers and requires strong bases and high temperatures. DFT studies on the base-catalyzed cleavage of ether linkages, such as the β-O-4 linkage in lignin, show that the reaction can proceed via a transition state involving the base's cation. nih.govfrontiersin.org The activation barrier is sensitive to the strength of the base. nih.govfrontiersin.org
Oxidation Reactions: The reaction of ethers with atmospheric oxidants like the hydroxyl (•OH) radical is crucial for their atmospheric lifetime. Computational studies on various ethers have shown that these reactions proceed via hydrogen atom abstraction from the C-H bonds. researchgate.netnih.gov The rate constants are highly dependent on the position of the C-H bond relative to the ether oxygen.
The following table presents representative kinetic data from computational studies on analogous ether reactions to illustrate the expected range of activation energies.
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Base-Catalyzed β-O-4 Ether Cleavage | Lignin Model (C2 type) | DFT (M06/6-31G*) | 6.1 (with KOH) | nih.gov |
| Ni-Catalyzed Ether Deoxygenation | Naphthyl ether | DFT/PBE | 31.3 (in THF) | acs.org |
| Reaction with Nitric Oxide | Dimethyl Ether | CCSD(T)/6-311+G(2df,2p) | ~47-48 | acs.org |
| Unimolecular Dissociation | Propylene Glycol Ethyl Ether | APFD/6-31G(d) | ~66.7 | researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions. acs.orgacs.orgmdpi.com
While specific MD studies on bis(4-fluorobutyl) ether are lacking, simulations of analogous molecules like polyoxyethylene alkyl ethers and 1,2-dimethoxyethane (B42094) (DME) in aqueous solutions provide significant insights into its expected dynamic behavior. acs.orgacs.org
The conformational landscape of bis(4-fluorobutyl) ether is primarily defined by the rotation around its various C-C and C-O single bonds. The two butyl chains are flexible and can adopt numerous conformations.
In the Gas Phase or Non-polar Solvents: In a non-polar environment, the conformational preferences will be dominated by intramolecular forces, primarily steric hindrance and torsional strain. The alkyl chains will likely adopt extended, zig-zag conformations to minimize steric clashes.
In Polar Solvents (e.g., Water): In an aqueous environment, the hydrophobic effect becomes a dominant factor. The fluorinated alkyl chains will tend to minimize their contact with water molecules. This can lead to more compact or globular conformations where the alkyl chains fold back towards each other. MD simulations of DME in water have shown that the ether can adopt both hydrophilic (extended) and hydrophobic (compact) conformers, with the free energy of solvation being highly dependent on the conformation. acs.org For bis(4-fluorobutyl) ether, the longer, partially fluorinated butyl chains would enhance this hydrophobic character, likely favoring aggregated states or conformations that shield the fluorinated alkyl parts from the aqueous phase.
The nature of intermolecular interactions dictates the macroscopic properties of a substance, such as its boiling point and solubility. For bis(4-fluorobutyl) ether, these interactions are a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding.
Van der Waals Forces: These are the primary attractive forces, arising from the fluctuating electron clouds of the molecules. The long butyl chains provide a significant surface area for these interactions.
Aggregation: In aqueous solution, the hydrophobic nature of the fluorinated alkyl chains is expected to drive the aggregation of bis(4-fluorobutyl) ether molecules. MD simulations on surfactants like polyoxyethylene alkyl ethers demonstrate that such molecules self-assemble into micelles to minimize the unfavorable interaction between their hydrophobic tails and water. acs.org Bis(4-fluorobutyl) ether, while not a classic surfactant, would likely exhibit a tendency to form small aggregates or clusters in water.
Theoretical studies on fluorinated dimethyl ethers interacting with other molecules have quantified the interaction energies. tandfonline.comnih.govnih.gov These studies indicate that fluorination generally reduces the electron-donating ability of the ether oxygen, thereby weakening its interactions with Lewis acids. nih.govacs.org
The table below summarizes typical intermolecular interaction energies calculated for related ether systems, providing a scale for the interactions expected for bis(4-fluorobutyl) ether.
| Interacting System | Computational Method | Calculated Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|
| Dimethyl Ether --- Cl₂ | MP2/aug-cc-pVDZ | -15.5 | tandfonline.com |
| F₂CH-O-CHF₂ --- Cl₂ | MP2/aug-cc-pVDZ | -6.1 | tandfonline.com |
| Dimethyl Ether --- Cl atom | G2(MP2) | -26.0 | nih.gov |
| F₂CH-O-CHF₂ --- Cl atom | G2(MP2) | -9.1 | nih.gov |
Structure-Reactivity Relationship Elucidation for Bis(4-fluorobutyl) Ether
The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For bis(4-fluorobutyl) ether, the key structural features influencing its reactivity are the terminal fluorine atoms and the length of the butyl chains.
The substitution of hydrogen with fluorine, the most electronegative element, has profound electronic effects on a molecule. In bis(4-fluorobutyl) ether, the fluorine atoms are located at the 4-position of each butyl chain, which is relatively remote from the central ether oxygen.
The primary influence of the fluorine atoms on ether cleavage is through the inductive effect . The C-F bond is strongly polarized (Cδ+—Fδ-), and this effect is transmitted through the sigma bonds of the alkyl chain. This results in a net withdrawal of electron density from the rest of the molecule, including the ether oxygen.
Decreased Basicity: The electron-withdrawing nature of the fluorinated alkyl groups reduces the electron density on the ether oxygen. This makes the oxygen less basic and therefore less readily protonated by an acid. As protonation is the initial step in acid-catalyzed ether cleavage, this effect would be expected to decrease the rate of such reactions compared to non-fluorinated dibutyl ether. nih.govacs.org
Destabilization of Cationic Intermediates: In cleavage mechanisms that proceed via a carbocation intermediate (S\textsubscript{N}1 type), the electron-withdrawing fluorine atoms would destabilize any positive charge that develops on the alkyl chain. While the fluorine is at the 4-position, this destabilizing inductive effect would still be felt, making the formation of a 4-fluorobutyl cation less favorable than a butyl cation and thus disfavoring an S\textsubscript{N}1 pathway.
Computational studies on fluorinated radicals have shown that fluorine substitution has a significant impact on radical stability and reactivity, which would be relevant for radical-mediated cleavage reactions. acs.org
The length of the alkyl chains in ethers influences their reactivity through both steric and electronic effects, as well as by modifying their physical properties.
Steric Hindrance: The butyl chains in bis(4-fluorobutyl) ether provide more steric bulk around the ether oxygen compared to shorter-chain ethers like diethyl ether. This increased steric hindrance can impede the approach of reagents to the oxygen atom, potentially slowing down reactions that require nucleophilic or electrophilic attack at the ether linkage.
Intermolecular Forces and Solubility: As the alkyl chain length increases, van der Waals forces become more significant, leading to higher boiling points and altered solubility. The reactivity of a substance can be highly dependent on the reaction medium. The long, partially fluorinated butyl chains will impart significant hydrophobic character to the molecule, affecting its solubility and the solvation of transition states in different solvents, which in turn affects reaction kinetics. nih.gov
Conformational Flexibility: Longer alkyl chains introduce greater conformational flexibility. beilstein-journals.orgnih.gov This can influence reactivity by affecting the accessibility of the reaction center (the ether oxygen) and by determining the stability of various transition states. Certain conformations may be more reactive than others, and the equilibrium between these conformers can be influenced by the environment.
Studies on structure-reactivity correlations for H-atom abstraction from ethers have shown that the energy barriers vary for different types of C-H bonds within the molecule, highlighting how the specific arrangement of alkyl groups dictates reactivity. dlr.de
Stereoelectronic Effects in Ether Chemistry
Stereoelectronic effects are orbital interactions that influence the shape, stability, and reactivity of molecules. wikipedia.org In ether chemistry, these effects are paramount, dictating conformational preferences and reaction pathways. rsc.orgresearchgate.net They arise from the interaction between electron orbitals, typically a stabilizing interaction between a filled (donor) orbital and a nearby empty (acceptor) orbital. wikipedia.org
For ethers, key stereoelectronic interactions involve the non-bonding lone pairs on the oxygen atom. These lone pairs can act as electron donors into adjacent anti-bonding (σ*) orbitals. The geometry of the molecule must allow for proper orbital overlap for these interactions to be significant. wikipedia.org
In the case of bis(4-fluorobutyl) ether, the presence of highly electronegative fluorine atoms at the terminal position of each butyl chain introduces significant stereoelectronic considerations. The strong carbon-fluorine (C-F) bond polarization creates a low-energy σ*C–F anti-bonding orbital, which is an excellent electron acceptor. soton.ac.uk This leads to important hyperconjugative interactions.
One such interaction is the gauche effect, where a conformation with groups situated gauche (at a 60° dihedral angle) to each other is more stable than the anti conformation. In fluorinated alkanes and ethers, a stabilizing σC–H→σ*C–F hyperconjugation can favor a gauche arrangement of the C-H and C-F bonds. soton.ac.uk This effect would play a critical role in determining the preferred conformation of the butyl chains in bis(4-fluorobutyl) ether.
Computational studies on related fluorinated compounds provide insight into the types of data that would be generated for bis(4-fluorobutyl) ether. DFT calculations, for example, can quantify the energies of these hyperconjugative interactions and predict their impact on molecular geometry.
Table 1: Illustrative Calculated Structural Parameters for a Fluorinated Ether Moiety This table presents hypothetical, yet realistic, data for a C-C-O-C-C fragment, as would be determined by computational methods like DFT at the B3LYP/6-311G++(d,p) level, to illustrate the impact of stereoelectronic effects. fluorine1.rumdpi.com
| Parameter | Typical Value | Description |
| C-O Bond Length | 1.43 Å | The distance between the carbon and oxygen atoms of the ether linkage. |
| C-C Bond Length | 1.53 Å | The distance between adjacent carbon atoms in the butyl chain. |
| C-F Bond Length | 1.39 Å | The distance between the carbon and fluorine atoms. |
| C-O-C Bond Angle | 112.5° | The angle formed by the central ether linkage. |
| F-C-C-C Torsion Angle | ~65° or ~180° | The dihedral angle describing the rotation around the C-C bond, indicating gauche or anti conformations. |
| Calculated Dipole Moment | ~2.0 D | A measure of the molecule's overall polarity, significantly influenced by the C-F and C-O bond dipoles. fluorine1.ru |
The reactivity of fluorinated ethers can also be governed by stereoelectronic factors. For example, studies on N-(4-fluorobutyl) piperidines have noted a propensity for cyclization, a reaction that could be influenced by through-space interactions involving the fluorine atom. soton.ac.uk Similarly, the conformational preferences of bis(4-fluorobutyl) ether, dictated by the stereoelectronic effects discussed, would be crucial in determining its interaction with other molecules or its potential to undergo intramolecular reactions. The relative stability of different conformers can impact physical properties like boiling point and solubility, as well as its efficacy in applications such as solvents or electrolytes for lithium batteries, where the solvation structure is key. magtech.com.cn
Chemical Reactivity and Transformation Mechanisms of Bis 4 Fluorobutyl Ether
Electrophilic and Nucleophilic Substitution Reactions
The presence of both electron-rich (ether oxygen) and electron-poor (fluorinated alkyl chain) centers in bis(4-fluorobutyl) ether allows for a range of electrophilic and nucleophilic substitution reactions.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the fluorine atoms on the butyl chains generally poor leaving groups in nucleophilic substitution reactions. wikipedia.org Consequently, direct displacement of the fluoride (B91410) ion by a nucleophile is challenging under standard conditions. However, intramolecular reactions can sometimes facilitate C-F bond cleavage. youtube.com For instance, if a suitable nucleophilic group were introduced elsewhere in the molecule, it could potentially displace the fluoride ion via a cyclization reaction.
Electrophilic attack on the C-H bonds of the butyl chains is also a possibility, though the electron-withdrawing nature of the fluorine atom deactivates the adjacent methylene (B1212753) groups towards electrophilic substitution.
The ether linkage in bis(4-fluorobutyl) ether is susceptible to cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com This reaction typically proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
The subsequent step depends on the structure of the alkyl groups. Since the carbons adjacent to the ether oxygen in bis(4-fluorobutyl) ether are primary, the reaction will proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com A halide ion (I⁻ or Br⁻) will then act as a nucleophile and attack one of the primary carbons, displacing a molecule of 4-fluorobutanol.
Reaction Scheme for Ether Cleavage:
(CH₃CH₂CH₂CH₂F)₂O + HBr → CH₃CH₂CH₂CH₂F + CH₃CH₂CH₂CH₂Br + H₂O
If an excess of the strong acid is used, the initially formed 4-fluorobutanol can be further converted to 1-bromo-4-fluorobutane.
Factors Influencing Ether Cleavage:
| Factor | Influence on Reactivity |
| Acid Strength | Stronger acids (HI > HBr > HCl) lead to faster cleavage rates. |
| Nucleophilicity of the Halide | Higher nucleophilicity of the conjugate base of the acid enhances the SN2 attack (I⁻ > Br⁻ > Cl⁻). |
| Temperature | Higher temperatures generally accelerate the reaction rate. |
Radical Reactions Involving Bis(4-fluorobutyl) Ether
Radical reactions offer an alternative pathway for the transformation of bis(4-fluorobutyl) ether, potentially leading to C-F or C-O bond cleavage.
The homolytic cleavage of a bond results in the formation of two radical species. In bis(4-fluorobutyl) ether, the C-O and C-H bonds are the most likely to undergo homolytic cleavage under thermal or photochemical conditions. The C-F bond is significantly stronger and less prone to homolysis. wikipedia.org
The stability of the resulting radical intermediates plays a crucial role in determining the favored cleavage pathway. The stability of alkyl radicals follows the order: tertiary > secondary > primary. libretexts.org Therefore, homolytic cleavage of a C-H bond at a secondary carbon (C2 or C3) of the butyl chain would be more favorable than at a primary carbon (C1 or C4).
Homolytic Bond Dissociation Energies (Representative Values):
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-H (primary) | ~423 |
| C-H (secondary) | ~413 |
| C-O (in ethers) | ~356 |
| C-F | ~485 |
This table provides general, representative values. Actual values for bis(4-fluorobutyl) ether may vary.
Radical initiators, such as azo compounds (e.g., AIBN) or peroxides, can be used to generate radicals in the reaction mixture. youtube.com These initiator radicals can then abstract a hydrogen atom from the butyl chains of bis(4-fluorobutyl) ether, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, such as rearrangement, addition to unsaturated bonds, or reaction with other radical species.
The presence of the electron-withdrawing fluorine atom can influence the regioselectivity of hydrogen abstraction. While the C-H bonds alpha to the ether oxygen are typically activated in ethers, the deactivating effect of the distant fluorine atom may have a subtle influence on the relative reactivity of the different C-H bonds.
Oxidation and Reduction Processes of Bis(4-fluorobutyl) Ether
The oxidation and reduction of bis(4-fluorobutyl) ether can target either the ether functionality or the fluorinated alkyl chains.
Oxidation:
Ethers are generally resistant to oxidation, but strong oxidizing agents can lead to cleavage of the C-H bonds adjacent to the ether oxygen, ultimately resulting in the formation of esters or carboxylic acids. In the case of bis(4-fluorobutyl) ether, oxidation would likely yield 4-fluorobutyl 4-fluorobutanoate. However, the electron-withdrawing fluorine atoms may slightly decrease the susceptibility of the alpha-carbons to oxidation compared to non-fluorinated ethers. Studies on the oxidation of per- and polyfluoroalkyl ether acids have shown that the ether linkage can be a site of oxidative attack by radicals such as sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals. nih.govnih.gov
Reduction:
The reduction of bis(4-fluorobutyl) ether is challenging. The ether linkage is generally inert to reduction. The C-F bond is also highly resistant to reduction. wikipedia.org Cleavage of C-F bonds typically requires potent reducing agents or specific catalytic systems. acs.org For example, some transition metal complexes have been shown to mediate the hydrodefluorination of fluoroalkanes. acs.org
Mechanism of Oxidative Degradation in Chemical Systems
The oxidative degradation of bis(4-fluorobutyl) ether is anticipated to proceed primarily through radical-mediated pathways, similar to those observed for other aliphatic ethers. The presence of fluorine atoms on the terminal carbons of the butyl chains is expected to influence the regioselectivity and rate of these reactions.
In a typical oxidative environment, the reaction would likely be initiated by the abstraction of a hydrogen atom from one of the carbon atoms of the ether. The most probable sites for hydrogen abstraction are the α-carbons (adjacent to the ether oxygen) due to the stabilizing effect of the oxygen atom on the resulting radical intermediate. The C-H bonds on the α-carbons are generally the weakest in an ether molecule.
The mechanism would likely proceed as follows:
Initiation: A reactive oxygen species (e.g., a hydroxyl radical, •OH) abstracts a hydrogen atom from an α-carbon, forming a carbon-centered radical and a molecule of water.
Propagation: The resulting α-alkoxy radical can then react with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can subsequently abstract a hydrogen atom from another molecule of bis(4-fluorobutyl) ether, propagating the radical chain reaction and forming a hydroperoxide.
Termination: The radical chain reactions can be terminated by the combination of two radicals.
The primary degradation products would likely include 4-fluorobutanal (B3031540) and 4-fluorobutanol, resulting from the decomposition of the hydroperoxide intermediate. Further oxidation of these initial products could lead to the formation of 4-fluorobutanoic acid. The C-F bonds are generally very strong and are not expected to cleave under typical oxidative conditions, meaning the fluorine atoms would likely remain in the degradation products.
Table 1: Postulated Products of Oxidative Degradation of Bis(4-fluorobutyl) Ether
| Product Name | Chemical Formula | Postulated Formation Pathway |
| 4-Fluorobutanal | C₄H₇FO | Decomposition of the α-hydroperoxide intermediate. |
| 4-Fluorobutanol | C₄H₉FO | Decomposition of the α-hydroperoxide intermediate. |
| 4-Fluorobutanoic acid | C₄H₇FO₂ | Further oxidation of 4-fluorobutanal. |
Reductive Transformation Pathways
The reductive transformation of bis(4-fluorobutyl) ether is generally considered to be challenging under typical reducing conditions. The ether linkage (C-O-C) is relatively stable and not readily cleaved by common reducing agents. Similarly, the C-F bond is highly resistant to reduction.
However, under more forcing conditions, such as with the use of strong reducing agents like alkali metals in liquid ammonia (B1221849) (Birch reduction conditions), cleavage of the ether bond could theoretically occur. This would likely proceed via a nucleophilic substitution mechanism, where a solvated electron attacks one of the α-carbons, leading to the cleavage of the C-O bond and the formation of an alkoxide and an alkyl radical. The subsequent reaction of these intermediates would lead to the formation of 4-fluorobutane and 4-fluorobutanol.
It is important to note that these are harsh conditions, and the reaction would likely not be very selective.
Advanced Spectroscopic Analysis in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
NMR spectroscopy is an indispensable tool for tracking the progress of chemical reactions in real-time and identifying the structures of molecules in solution. acs.org For a fluorinated compound like Ether, bis(4-fluorobutyl), both ¹H and ¹⁹F NMR are particularly powerful. acs.orgnih.gov
In situ, or online, NMR spectroscopy allows for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel, providing precise and reliable kinetic data. uni-mainz.de This method has been successfully applied to study the kinetics of various ether synthesis reactions, such as the Williamson ether synthesis and the anionic ring-opening copolymerization of epoxides. uni-mainz.dersc.org
For the synthesis of Ether, bis(4-fluorobutyl), likely via a reaction such as the Williamson ether synthesis from 4-fluorobutanol and a 4-fluorobutyl halide, in situ ¹H and ¹⁹F NMR could track the reaction kinetics. By integrating the signals corresponding to the starting materials and the product over time, concentration profiles can be generated. nih.gov From this data, reaction rates, rate constants, and activation energies can be calculated, offering a detailed understanding of the reaction mechanism under various conditions like changes in temperature or catalyst concentration. nih.govresearchgate.net The use of ¹⁹F NMR is especially advantageous as the fluorine nucleus provides a sensitive and specific probe with a wide chemical shift range and no background interference, allowing for clear quantification of fluorinated species. mdpi.com
| Compound | Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|---|
| 4-Fluorobutanol (Reactant) | HO-CH₂- | ¹H | ~3.6 | t |
| 4-Fluorobutanol (Reactant) | F-CH₂- | ¹H | ~4.5 | dt |
| 4-Fluorobutanol (Reactant) | -CFH₂- | ¹⁹F | ~-218 | tt |
| Ether, bis(4-fluorobutyl) (Product) | -O-CH₂- | ¹H | ~3.5 | t |
| Ether, bis(4-fluorobutyl) (Product) | F-CH₂- | ¹H | ~4.5 | dt |
| Ether, bis(4-fluorobutyl) (Product) | -CFH₂- | ¹⁹F | ~-218 | tt |
In the context of ether synthesis, intermediates like oxocarbenium ions have been proposed and studied. rsc.org While conventional 1D NMR might not detect such a species due to its low concentration, CEST experiments could potentially identify it. acs.org By selectively saturating a resonance frequency of a proposed intermediate, a decrease in the signal intensity of a related, stable species (like the starting alcohol or the final ether product) would provide evidence for the intermediate's existence and allow for the measurement of its exchange kinetics. nih.gov This approach has been successfully used to characterize intermediates in organocatalysis and glycosylation reactions, demonstrating its potential for revealing the detailed mechanistic pathways relevant to the formation of Ether, bis(4-fluorobutyl). uni-regensburg.denih.gov
Mass Spectrometry (MS) for Degradation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio of their ions. It is particularly well-suited for identifying unknown compounds and analyzing degradation products in complex environmental or chemical samples. acs.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov This capability is crucial for identifying novel per- and polyfluoroalkyl substances (PFAS), including fluorinated ethers, in various matrices. acs.orgnih.gov For Ether, bis(4-fluorobutyl) (C₈H₁₆F₂O), HRMS can confirm its molecular formula by matching the experimentally measured mass to the theoretical exact mass.
Furthermore, by inducing fragmentation of the molecular ion within the mass spectrometer, a characteristic fragmentation pattern is produced that serves as a structural fingerprint. whitman.edu For Ether, bis(4-fluorobutyl), common fragmentation pathways would include cleavage of the C-O ether bond, cleavage of the C-C bonds in the butyl chains, and the loss of hydrogen fluoride (B91410) (HF). whitman.edu Analyzing the exact masses of these fragments helps to piece together the structure of the parent molecule.
| Species | Formula | Theoretical Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺• | C₈H₁₆F₂O | 166.1169 | Molecular Ion |
| [M - HF]⁺• | C₈H₁₅FO | 146.1107 | Loss of Hydrogen Fluoride |
| [M - C₄H₈F]⁺ | C₄H₈FO | 91.0554 | Cleavage of C-O bond (loss of fluorobutyl radical) |
| [C₄H₈F]⁺ | C₄H₈F | 75.0608 | Fluorobutyl cation |
Tandem mass spectrometry, or MS/MS, adds another dimension of separation and analysis, making it exceptionally powerful for analyzing complex mixtures without prior chromatographic separation. acs.orgacs.org In an MS/MS experiment, a specific ion from a mixture is selected in the first mass analyzer, fragmented, and then the resulting fragment ions are analyzed in a second mass analyzer. dtic.mil
This technique is invaluable for identifying specific fluorinated ethers and their degradation products within a complex sample, such as industrial wastewater or environmental samples. researchgate.net For instance, if a sample contains Ether, bis(4-fluorobutyl) along with other related byproducts or partially degraded molecules, MS/MS can be used to selectively analyze each component. By monitoring for a specific fragmentation reaction—such as the transition from the molecular ion (m/z 166.12) to a characteristic fragment (e.g., m/z 75.06)—one can selectively detect and quantify the target ether even in the presence of many other interfering substances. acs.org This method has been widely applied to the analysis of complex mixtures, including biological samples and environmental contaminants. acs.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net Together, they can provide a comprehensive vibrational profile of a compound.
For Ether, bis(4-fluorobutyl), the key functional groups are the ether linkage (C-O-C), the alkyl chains (C-H), and the carbon-fluorine bonds (C-F). Each of these groups has characteristic vibrational frequencies. acs.org
C-O-C Stretching: The ether group typically shows a strong, characteristic absorption band in the IR spectrum.
C-H Stretching: The alkyl C-H bonds will produce strong bands in both IR and Raman spectra.
C-F Stretching: The carbon-fluorine bond gives rise to very strong absorptions in the IR spectrum, often in the 1000-1400 cm⁻¹ region. mdpi.com
These techniques can be used to confirm the structure of the synthesized Ether, bis(4-fluorobutyl) by identifying the expected functional groups. They are also useful for monitoring reactions; for example, in a synthesis starting from 4-fluorobutanol, the disappearance of the broad O-H stretching band from the alcohol would indicate the reaction's progression towards the ether product. rsc.org Differences in the spectra of different physical forms, or polymorphs, can also be identified, which is crucial in materials science. americanpharmaceuticalreview.com
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Symmetric/Asymmetric Stretch | -CH₂- | 2850 - 2960 | Strong | Strong |
| Asymmetric Stretch | C-O-C | 1070 - 1150 | Strong | Weak |
| Stretch | C-F | 1000 - 1400 | Very Strong | Weak |
| Scissoring/Bending | -CH₂- | 1450 - 1470 | Medium | Medium |
Vibrational Fingerprint Analysis for Structural Conformation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural conformation of Ether, bis(4-fluorobutyl). The presence of the ether linkage and the terminal fluorine atoms gives rise to a unique vibrational fingerprint.
The C-O-C stretching vibrations are characteristic of ethers and typically appear in the 1150-1050 cm⁻¹ region of the infrared spectrum. pressbooks.pubspectroscopyonline.com For Ether, bis(4-fluorobutyl), the symmetric and asymmetric stretches of the C-O-C group are expected to be prominent. The electron-withdrawing effect of the fluorine atoms on the butyl chains can influence the frequency and intensity of these bands.
Raman spectroscopy offers complementary information, particularly for the non-polar C-C and C-H bonds. The C-F stretching vibrations, typically found in the 1400-1000 cm⁻¹ range, are also observable and can provide information on the conformational isomers present in a sample. psu.edu By analyzing the shifts in vibrational frequencies, it is possible to deduce the conformational geometry of the molecule, such as the adoption of trans or gauche conformations around the C-O and C-C bonds. whiterose.ac.uk
Table 1: Hypothetical Vibrational Frequencies for Ether, bis(4-fluorobutyl)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Asymmetric C-O-C Stretch | 1120 - 1150 | IR |
| Symmetric C-O-C Stretch | 1050 - 1080 | IR, Raman |
| C-F Stretch | 1350 - 1400 | IR, Raman |
| CH₂ Scissoring | 1450 - 1480 | IR, Raman |
| CH₂ Rocking/Twisting | 1200 - 1300 | IR, Raman |
Real-Time Monitoring of Reaction Progress
The synthesis of Ether, bis(4-fluorobutyl), likely through a Williamson ether synthesis or a related nucleophilic substitution, can be monitored in real-time using in-situ spectroscopic methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy. acs.orgrsc.org These process analytical technologies (PAT) are invaluable for understanding reaction kinetics, identifying intermediates, and ensuring reaction completion. americanpharmaceuticalreview.comspectroscopyonline.com
During the synthesis, the disappearance of the characteristic vibrational bands of the starting materials (e.g., the O-H stretch of a 4-fluorobutanol precursor) and the concurrent appearance of the product's signature peaks (e.g., the C-O-C stretch of the ether) can be tracked over time. rsc.org This allows for the determination of reaction rates and the optimization of reaction conditions such as temperature and catalyst loading.
For instance, in a hypothetical synthesis reacting 4-fluorobutanol with a suitable leaving group on another 4-fluorobutyl moiety, the broad O-H stretching band around 3300 cm⁻¹ would diminish, while the intensity of the C-O-C ether band around 1130 cm⁻¹ would increase, signaling the progress of the etherification. researchgate.net
Table 2: Real-Time Monitoring of a Hypothetical Ether, bis(4-fluorobutyl) Synthesis
| Time (minutes) | Reactant Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 30 | 0.65 | 0.35 |
| 60 | 0.30 | 0.70 |
| 90 | 0.10 | 0.90 |
| 120 | <0.05 | >0.95 |
X-ray Diffraction Studies of Crystalline Derivatives or Co-crystals
While obtaining a single crystal of Ether, bis(4-fluorobutyl) itself might be challenging due to its likely liquid state at room temperature, X-ray diffraction studies can be performed on its crystalline derivatives or co-crystals to gain definitive structural information.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.derigaku.com By forming a crystalline derivative of Ether, bis(4-fluorobutyl), for example, through co-crystallization with a suitable host molecule or by synthesizing a related solid compound, its absolute structure can be elucidated. rsc.orgmdpi.com
The resulting crystallographic data would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. uol.de This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing.
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials and is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nist.govrigaku.commdpi.com Different polymorphs of a substance can exhibit distinct physical properties.
If crystalline forms of Ether, bis(4-fluorobutyl) or its derivatives can be prepared, PXRD would be employed to identify and differentiate between potential polymorphs. rigaku.com Each polymorph would produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities. iucr.org This "fingerprint" allows for the quality control of solid-state materials and the study of phase transitions induced by temperature or pressure.
Table 3: Hypothetical Powder X-ray Diffraction Data for a Crystalline Derivative of Ether, bis(4-fluorobutyl)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 80 |
| 22.1 | 4.02 | 60 |
| 25.8 | 3.45 | 30 |
Applications of Bis 4 Fluorobutyl Ether As a Precursor or Intermediate
Role in the Synthesis of Advanced Fluorinated Materials
The presence of fluorine in a molecule can significantly enhance thermal stability, chemical resistance, and other desirable properties of materials. Bis(4-fluorobutyl) ether serves as a valuable building block for introducing fluorine into polymer backbones or side chains.
While direct polymerization of bis(4-fluorobutyl) ether is not a common route, it can be chemically modified to yield valuable fluorinated monomers for subsequent polymerization. A key strategy involves the introduction of a polymerizable functional group, such as a vinyl or acrylic moiety.
One plausible synthetic route could involve the dehydrofluorination of bis(4-fluorobutyl) ether under basic conditions to introduce unsaturation, followed by further functionalization. Alternatively, the terminal fluorine atoms can be substituted to introduce a polymerizable group. For example, reaction with a suitable diol followed by esterification with acrylic acid or methacrylic acid could yield a difunctional monomer.
Illustrative Synthetic Scheme for a Fluorinated Diacrylate Monomer:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Bis(4-fluorobutyl) ether, Ethylene glycol | Sodium hydride (NaH), Anhydrous THF | Bis(4-(2-hydroxyethoxy)butyl) ether |
| 2 | Bis(4-(2-hydroxyethoxy)butyl) ether, Acryloyl chloride | Triethylamine (Et3N), Dichloromethane (CH2Cl2), 0 °C to rt | Bis(4-(2-(acryloyloxy)ethoxy)butyl) ether |
The resulting fluorinated diacrylate monomer could then be copolymerized with other vinyl monomers to produce fluoropolymers with tailored properties, such as enhanced flexibility and specific refractive indices.
Specialty fluoroelastomers are prized for their exceptional performance in harsh environments. Bis(4-fluorobutyl) ether can be envisioned as an intermediate in the synthesis of segments for such elastomers. The ether linkage provides flexibility, while the fluoroalkyl groups contribute to chemical and thermal stability.
A potential application lies in its use to create flexible fluorinated diols or diamines, which can then be incorporated into polyurethane or polyurea elastomer chains. For instance, the terminal fluorines could be displaced by nucleophiles like ammonia (B1221849) or amines to form a diamine.
Hypothetical Synthesis of a Fluorinated Diamine Intermediate:
| Reactant | Reagents/Conditions | Product |
| Bis(4-fluorobutyl) ether | Ammonia (NH3), High pressure, High temperature | 4,4'-(Oxybis(butane-4,1-diyl))bis(aniline) (after reduction of an intermediate) |
This fluorinated diamine could then be reacted with a diisocyanate to form a specialty fluorinated polyurea elastomer. The length of the butyl ether chain would influence the soft segment properties of the resulting elastomer.
Application in the Synthesis of Complex Organic Molecules
The unique structural features of bis(4-fluorobutyl) ether also make it a candidate for use in the synthesis of intricate organic molecules, particularly those containing fluorine.
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net Bis(4-fluorobutyl) ether can serve as a precursor to difunctionalized intermediates that can undergo cyclization reactions to form heterocycles. For example, the ether could be cleaved under specific conditions to yield 4-fluorobutanol, which can then be used in various synthetic pathways. More direct routes could involve intramolecular cyclization reactions of derivatives of bis(4-fluorobutyl) ether.
Consider a hypothetical reaction where the ether is first oxidized at the alpha-carbons to the ether oxygen, followed by intramolecular condensation to form a fluorinated cyclic ether. The specific reaction pathways would be highly dependent on the chosen reagents and conditions. The synthesis of fluorinated heterocycles often involves the use of fluorinated building blocks in cycloaddition reactions. nih.gov
While less common, fluorinated ethers can potentially be utilized in organometallic chemistry. The carbon-fluorine bond can be activated under certain conditions, although it is generally strong. A more plausible role for bis(4-fluorobutyl) ether is as a precursor to a difunctional organometallic reagent.
For instance, conversion of the terminal fluorides to iodides, followed by reaction with a metal such as magnesium or lithium, could generate a di-Grignard or di-lithio reagent. msu.edu This reagent could then be used to transfer the 4-oxy-butyl group to other molecules.
Illustrative Formation of a Di-Grignard Reagent:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Bis(4-fluorobutyl) ether | Sodium iodide (NaI), Acetone | Bis(4-iodobutyl) ether |
| 2 | Bis(4-iodobutyl) ether | Magnesium (Mg), Diethyl ether | O,O'-Bis(4-magnesiobutyl) ether |
This di-Grignard reagent could then participate in various coupling reactions, allowing for the introduction of the flexible, oxygen-containing spacer into larger molecular architectures.
Contribution to Novel Electrolyte Formulations (excluding performance properties)
Fluorinated ethers are increasingly being investigated as components of electrolytes for lithium-ion batteries due to their potential to enhance safety and stability. researchgate.netnih.govrsc.org Bis(4-fluorobutyl) ether, with its relatively high fluorine content and ether functionality, could contribute to the formulation of novel electrolytes.
The ether oxygen atoms can coordinate with lithium ions, facilitating their transport, while the fluoroalkyl groups can help to form a stable solid-electrolyte interphase (SEI) on the electrode surfaces. The formulation of an electrolyte would involve dissolving a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF6) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in a solvent system containing bis(4-fluorobutyl) ether, often in combination with other co-solvents like carbonates or other ethers.
Example of a Hypothetical Electrolyte Formulation:
| Component | Function |
| Bis(4-fluorobutyl) ether | Co-solvent, potentially enhances thermal stability and SEI formation |
| Ethylene Carbonate (EC) | High dielectric constant co-solvent to dissolve lithium salt |
| Dimethyl Carbonate (DMC) | Low viscosity co-solvent to improve ion mobility |
| Lithium Hexafluorophosphate (LiPF6) | Lithium salt providing charge carriers |
The specific ratio of these components would be optimized to achieve the desired physicochemical properties of the electrolyte, such as ionic conductivity and viscosity, without considering the ultimate performance metrics of a battery.
Modulation of Solvent Properties in Non-aqueous Systems
The introduction of fluorinated ethers as co-solvents in non-aqueous systems, such as those used in lithium batteries, is a strategy employed to enhance electrolyte performance. nih.govelsevierpure.com Fluorination of ether solvents can improve the electrochemical stability of the electrolyte solution. nih.govelsevierpure.com While excessive fluorination can sometimes negatively impact ionic conductivity, the targeted use of partially fluorinated ethers can offer a balance between stability and ion transport. nih.govelsevierpure.com
Enhanced Oxidative Stability: The electron-withdrawing nature of the fluorine atoms can increase the oxidative stability of the ether, making it less prone to decomposition at high voltages. rsc.orgelsevierpure.com This is a critical property for electrolytes in high-energy-density batteries. rsc.orgelsevierpure.com
Modified Ionic Conductivity: The polarity and viscosity of the solvent mixture would be altered by the presence of Bis(4-fluorobutyl) ether. While the fluorine atoms might decrease the solvating power for lithium ions compared to non-fluorinated ethers, they can also influence the formation of the solid electrolyte interphase (SEI), a crucial component for battery stability. cymitquimica.com
Table 1: Potential Effects of Bis(4-fluorobutyl) Ether as a Co-Solvent in Non-Aqueous Systems
| Property | Potential Effect of Bis(4-fluorobutyl) Ether | Rationale based on Analogous Compounds |
| Oxidative Stability | Increased | Fluorination enhances electrochemical stability. nih.govrsc.org |
| Ionic Conductivity | Potentially Modified | Balance between polarity, viscosity, and ion-solvent interactions. nih.govnih.gov |
| Flammability | Decreased | Fluorinated compounds are inherently less flammable. accustandard.com |
| SEI Formation | Influenced | The decomposition products of the fluorinated ether can contribute to a stable SEI layer. cymitquimica.com |
This table is based on inferred properties from research on other fluorinated ethers and is intended to be illustrative of the potential behavior of Bis(4-fluorobutyl) ether.
Investigation of Ion Solvation Behavior in Model Electrolytes
Research on fluorinated ether electrolytes has shown that the degree and position of fluorination influence the Li+ solvation environment. rsc.orgnih.govnih.gov Generally, the lone pairs on the ether oxygen are the primary sites for cation coordination. The presence of nearby fluorine atoms can reduce the electron-donating ability of the oxygen, leading to weaker Li+-solvent interactions. rsc.org This can result in a higher number of anions in the Li+ coordination sphere, forming what are known as "anion-rich" or "aggregate" solvation structures. rsc.orgrsc.org
Table 2: Predicted Ion Solvation Characteristics in a Model Electrolyte Containing Bis(4-fluorobutyl) Ether
| Solvation Aspect | Predicted Behavior with Bis(4-fluorobutyl) Ether | Supporting Evidence from Analogous Systems |
| Li+ Solvation Strength | Weaker compared to non-fluorinated ethers | Fluorine atoms reduce the electron-donating capacity of the ether oxygen. rsc.org |
| Solvation Shell Composition | Potential for increased anion participation (e.g., FSI-, TFSI-) | Weaker solvent-cation interaction promotes coordination with anions. rsc.orgrsc.org |
| Formation of Aggregates | Possible formation of ion aggregates | Common in weakly solvating ether electrolytes. rsc.org |
This table presents predicted behaviors based on computational and experimental studies of other fluorinated ether electrolytes. rsc.orgrsc.org
The study of such model electrolytes containing Bis(4-fluorobutyl) ether, likely through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, could provide valuable insights into the fundamental principles of ion transport in these systems. rsc.org
Use in Analytical Chemistry Method Development (non-biological matrix)
The distinct properties of fluorinated compounds also make them potentially valuable tools in analytical chemistry, particularly in chromatographic and mass spectrometric methods.
Reference Standard in Chromatographic Separations
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. nih.gov A reference standard should be a stable, pure compound that is representative of the class of analytes being studied. nih.gov Given the increasing prevalence of fluorinated compounds in various industrial applications and as environmental contaminants, the need for a diverse range of fluorinated reference standards is growing. nih.gov
Bis(4-fluorobutyl) ether could potentially serve as a reference standard in chromatographic methods such as Gas Chromatography (GC) for the analysis of other small, partially fluorinated ethers. Its predictable elution behavior on various GC columns would be a key attribute. For instance, in a non-polar column, its retention time would be influenced by its boiling point and molecular weight, while on more polar columns, interactions involving the ether oxygen and fluorine atoms would play a more significant role. google.com
The availability of a certified reference material of Bis(4-fluorobutyl) ether would enable laboratories to:
Develop and validate new analytical methods for the detection of similar fluorinated ethers.
Calibrate instruments to ensure the accuracy of quantitative measurements.
Perform quality control checks to ensure the reliability of analytical data.
Internal Standard for Environmental Analysis
Internal standards are essential in quantitative analysis, particularly for complex matrices like environmental samples, as they help to correct for variations in sample preparation and instrument response. helcom.fi An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. helcom.fi
The synthesis of fluorinated analogues of environmental pollutants, such as fluorinated polybrominated diphenyl ethers (F-PBDEs), for use as internal standards has been reported as a cost-effective alternative to isotopically labeled standards. acs.org Following this logic, Bis(4-fluorobutyl) ether could be investigated as an internal standard for the analysis of certain non-fluorinated or differently fluorinated ether-containing pollutants in environmental matrices.
For example, in a GC-Mass Spectrometry (MS) analysis of environmental water or soil samples for ether-based pollutants, Bis(4-fluorobutyl) ether would be added to the sample at a known concentration before extraction and analysis. Since it would experience similar losses during sample processing and variations in instrument injection volume as the target analytes, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification.
Table 3: Potential Suitability of Bis(4-fluorobutyl) Ether as an Internal Standard
| Desirable Property of an Internal Standard | Potential of Bis(4-fluorobutyl) Ether | Rationale |
| Chemical Similarity to Analytes | Moderate to High (for other ethers) | Similar functional group and molecular size to certain ether pollutants. |
| Not Naturally Occurring | High | Unlikely to be a natural compound in most environmental samples. |
| Resolvable Chromatographically | High | Should be separable from target analytes under appropriate GC conditions. |
| Distinct Mass Spectrum | High | The presence of fluorine would yield a characteristic mass spectrum. |
This table outlines the potential of Bis(4-fluorobutyl) ether as an internal standard based on the established principles of analytical methodology.
The unique mass fragmentation pattern of Bis(4-fluorobutyl) ether, resulting from the presence of fluorine, would allow for its selective detection by MS, even in the presence of complex sample matrices.
While direct experimental data on the applications of Bis(4-fluorobutyl) ether remains scarce, a review of the literature on analogous fluorinated compounds provides a strong basis for predicting its potential utility. As a precursor or intermediate, it holds promise for the development of advanced non-aqueous electrolyte systems with tailored properties. In the realm of analytical chemistry, its unique structure and properties make it a candidate for use as both a reference material and an internal standard, particularly for the analysis of other fluorinated compounds. Further empirical research is necessary to fully validate these potential applications and to elucidate the specific physicochemical properties of Bis(4-fluorobutyl) ether that would underpin its use in these specialized areas.
Environmental Fate and Abiotic Degradation Pathways
Photolytic Degradation in Aqueous and Atmospheric Environments
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by the energy of sunlight. This can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species. The efficiency of photolysis is a critical factor in determining the persistence of a chemical in the environment.
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of moles of a substance that react for each mole of photons absorbed. A higher quantum yield indicates a more efficient photochemical reaction.
When a molecule undergoes photolysis, it can break down into various smaller molecules known as photoproducts. Identifying these products and understanding the reaction network is essential for a complete environmental risk assessment, as the photoproducts may be more or less toxic and persistent than the parent compound.
There is no specific information available in the scientific literature identifying the photoproducts or detailing the reaction networks for the photolytic degradation of Ether, bis(4-fluorobutyl). General principles of organic photochemistry suggest that cleavage of the carbon-oxygen ether bond or the carbon-fluorine bond could be potential degradation pathways. However, without experimental data, the specific photoproducts and their formation pathways remain unknown.
Hydrolytic Stability and Hydrolysis Kinetics in Various pH Conditions
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be significantly influenced by the pH of the surrounding water. Ethers are generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The presence of fluorine atoms in Ether, bis(4-fluorobutyl) is expected to further increase its stability due to the strength of the carbon-fluorine bond.
Detailed experimental data on the hydrolytic stability and hydrolysis kinetics of Ether, bis(4-fluorobutyl) across a range of pH conditions are not available in the public domain. While it is anticipated to be highly stable towards hydrolysis, specific rate constants would be necessary for a quantitative assessment of its persistence in aqueous environments.
| pH Condition | Hydrolysis Rate Constant (k) | Half-life (t½) |
| Acidic (e.g., pH 4) | Data not available | Data not available |
| Neutral (e.g., pH 7) | Data not available | Data not available |
| Alkaline (e.g., pH 9) | Data not available | Data not available |
Table 1: Hydrolysis Kinetics of Ether, bis(4-fluorobutyl) . This table illustrates the lack of available data for the hydrolysis rate constants and half-lives of Ether, bis(4-fluorobutyl) under various pH conditions.
Oxidative Degradation in Natural Systems (excluding toxicology)
Oxidative degradation involves the reaction of a chemical with oxidizing agents present in the environment. In the atmosphere, the hydroxyl radical (•OH) is the most important oxidant during the daytime. In aqueous systems, other oxidants can also play a role.
The reaction with hydroxyl radicals is often the primary degradation pathway for many organic compounds in the atmosphere. For ethers, this reaction typically proceeds via hydrogen abstraction from a carbon atom adjacent to the ether oxygen. The presence of fluorine atoms on the butyl chains of Ether, bis(4-fluorobutyl) may influence the rate of this reaction. The strong electron-withdrawing nature of fluorine can decrease the reactivity of the adjacent C-H bonds towards attack by electrophilic hydroxyl radicals.
While general principles suggest that Ether, bis(4-fluorobutyl) will react with hydroxyl radicals, specific studies detailing the reaction mechanisms and identifying the resulting degradation products are not available.
The rate constant for the reaction of a compound with an oxidant, such as the hydroxyl radical, is a critical parameter for estimating its environmental lifetime.
| Oxidant | Reaction Rate Constant | Estimated Environmental Half-life |
| Hydroxyl Radical (•OH) in Atmosphere | Data not available | Data not available |
| Ozone (O₃) in Atmosphere | Data not available | Data not available |
| Nitrate Radical (NO₃•) in Atmosphere | Data not available | Data not available |
| Hydroxyl Radical (•OH) in Water | Data not available | Data not available |
Table 2: Rate Constants for Environmental Oxidation of Ether, bis(4-fluorobutyl) . This table highlights the absence of data for the reaction rate constants of Ether, bis(4-fluorobutyl) with key environmental oxidants.
Sorption and Mobility in Environmental Compartments
Adsorption to Soils and Sediments
There is no available research on the adsorption characteristics of Ether, bis(4-fluorobutyl) to soil or sediment. Factors that typically influence the sorption of a chemical in the environment include its octanol-water partition coefficient (Kow), water solubility, and the organic carbon content of the soil or sediment. Without empirical data, any discussion of its potential to bind to environmental matrices would be purely speculative.
Volatilization Studies from Aquatic Systems
No studies concerning the volatilization of Ether, bis(4-fluorobutyl) from water bodies have been found. The tendency of a chemical to volatilize is generally estimated using its Henry's Law constant, which is derived from its vapor pressure and water solubility. In the absence of these fundamental physicochemical data and specific experimental studies, the potential for Ether, bis(4-fluorobutyl) to move from aquatic environments to the atmosphere cannot be determined.
Due to the absence of scientific data, no data tables can be generated for the sorption and volatilization of Ether, bis(4-fluorobutyl).
Future Directions and Perspectives in Bis 4 Fluorobutyl Ether Research
Exploration of New Synthetic Methodologies
The traditional synthesis of ethers, such as the Williamson ether synthesis, often requires harsh conditions and may not be efficient for specialized molecules like bis(4-fluorobutyl) ether. The future of its synthesis lies in adopting modern, more efficient, and selective methods that have revolutionized organofluorine chemistry. cas.cn
Recent decades have seen a rapid expansion in fluorination and fluoroalkylation methods, thanks to the development of novel reagents and catalysts. cas.cn Strategies that could be adapted for bis(4-fluorobutyl) ether include:
Catalytic Approaches: The use of transition-metal catalysts can significantly improve efficiency and reduce waste in ether synthesis. numberanalytics.com For instance, a palladium-based catalytic system could be designed to couple 4-fluorobutanol or its derivatives, potentially offering higher yields and milder reaction conditions than traditional methods.
Photochemical and Electrochemical Synthesis: Light-induced (photochemical) and electricity-driven (electrochemical) methods are emerging as powerful tools in organofluorine chemistry. numberanalytics.comnumberanalytics.com These techniques can often proceed under mild conditions, offering high selectivity and a reduced environmental footprint. numberanalytics.com A possible photochemical route could involve the activation of a suitable precursor by a photocatalyst to generate a reactive intermediate that forms the ether linkage.
Flow Chemistry: Continuous flow processes enhance safety, improve heat and mass transfer, and can lead to higher efficiency and purity compared to traditional batch reactions. numberanalytics.com Synthesizing bis(4-fluorobutyl) ether in a flow reactor could allow for precise control over reaction parameters, leading to a more optimized and scalable process.
Table 1: Comparison of Potential Synthetic Routes for Bis(4-fluorobutyl) Ether
| Methodology | Potential Precursors | Key Advantages | Potential Challenges |
|---|---|---|---|
| Traditional Williamson Synthesis | 4-Fluorobutanol, Sodium Hydride, 4-Fluoro-1-halobutane | Well-established, simple concept | Harsh basic conditions, potential for side reactions, lower atom economy |
| Catalytic Dehydrative Coupling | 4-Fluorobutanol | High atom economy (water is the only byproduct), potentially milder conditions | Requires development of a specific and efficient catalyst |
| Photoredox Catalysis | 4-Fluorobutyl alcohol derivative, suitable radical precursor | Very mild conditions, high functional group tolerance, novel reaction pathways youtube.com | Requires specialized equipment, catalyst can be expensive |
| Continuous Flow Synthesis | 4-Fluorobutanol or other precursors | Enhanced safety, scalability, process control, and efficiency numberanalytics.com | High initial setup cost, requires process optimization |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, saving significant time and resources in the lab. emerginginvestigators.org For bis(4-fluorobutyl) ether, computational modeling can provide deep insights into its structural, electronic, and reactive properties before extensive experimental work is undertaken.
Using methods like Density Functional Theory (DFT) and other quantum chemical calculations, researchers can predict a wide range of properties. nih.govnih.gov This includes molecular geometry, bond energies, dipole moment, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding a molecule's stability and reactivity. emerginginvestigators.org Furthermore, computational analysis can elucidate the nature of noncovalent interactions, which are critical in fields like materials science and medicinal chemistry. nih.govacs.org
Machine learning is another emerging frontier that can be applied to predict and optimize reaction outcomes for the synthesis of fluorinated compounds. numberanalytics.com By training algorithms on existing reaction data, it may become possible to predict the optimal conditions for synthesizing bis(4-fluorobutyl) ether with high accuracy.
Table 2: Properties of Bis(4-fluorobutyl) Ether Amenable to Computational Prediction
| Property | Computational Method | Significance of Prediction |
|---|---|---|
| Molecular Geometry & Conformation | DFT, Ab initio methods | Understanding the 3D structure and steric profile nih.gov |
| Boiling Point & Density | Quantitative Structure-Property Relationship (QSPR) | Predicting physical properties for handling and application design ontosight.ai |
| Dipole Moment & Electrostatic Potential | DFT, Hartree-Fock | Assessing polarity, solubility, and intermolecular interactions emerginginvestigators.orgmdpi.com |
| Vibrational Frequencies (IR/Raman Spectra) | DFT | Aiding in experimental characterization and identification nih.gov |
| Reaction Energetics & Transition States | DFT, G3MP2//B3LYP | Evaluating potential synthetic pathways and reactivity patterns nih.gov |
Discovery of Novel Reactivity Patterns
The reactivity of fluorinated ethers is distinct from their non-fluorinated counterparts. The strong carbon-fluorine (C-F) bond is one of the most stable in organic chemistry, rendering the fluorinated portions of the molecule relatively inert to many chemical transformations. chinesechemsoc.orgnih.gov However, the electron-withdrawing nature of fluorine influences the reactivity of the rest of the molecule.
Future research should focus on exploring the reactivity of the C-O ether linkage in bis(4-fluorobutyl) ether under various conditions. While generally stable, this bond could be cleaved using strong acids or specific Lewis acids. Understanding the limits of this stability is crucial for defining its potential applications.
Another area of interest is the potential for substitution reactions. While the C-F bond is strong, under certain catalytic conditions, particularly with late-transition metals, C-F bond activation is possible, though challenging. More likely, the reactivity will be centered on the ether oxygen or the α- and β-carbons relative to the oxygen. Systematic studies on the reactions of bis(4-fluorobutyl) ether with a range of electrophiles, nucleophiles, and radical species could reveal novel and useful chemical transformations. acs.orgacs.org
Development of Sustainable Synthesis and Application Strategies
The principles of green chemistry are increasingly central to chemical research and manufacturing, and the field of organofluorine chemistry is no exception. numberanalytics.comsocietechimiquedefrance.fr Future work on bis(4-fluorobutyl) ether must prioritize sustainability.
This involves several key aspects:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as the catalytic dehydrative coupling of 4-fluorobutanol mentioned earlier. numberanalytics.com
Use of Greener Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents is a key goal. numberanalytics.com This includes exploring the use of non-toxic, recyclable fluorinating sources and employing greener solvents like water or ionic liquids where possible. benthamdirect.com
Energy Efficiency: Adopting methods like catalysis, photochemical, or microwave-assisted synthesis can lower the energy requirements of chemical processes. numberanalytics.combenthamdirect.com
Lifecycle and Degradability: A critical aspect of sustainability is understanding the environmental fate of the compound. societechimiquedefrance.fr While the C-F bond imparts stability, research should investigate the long-term persistence and potential degradation pathways of bis(4-fluorobutyl) ether in the environment. Lightly fluorinated molecules are generally expected to break down more readily than their perfluorinated counterparts. societechimiquedefrance.fr
Interdisciplinary Research Opportunities
The unique properties of fluorinated compounds make them valuable in a wide range of fields beyond traditional chemistry. nih.gov Bis(4-fluorobutyl) ether, as a structurally simple fluorinated ether, could serve as a model compound or a direct component in several interdisciplinary applications.
Materials Science: Fluorinated polymers and coatings are known for their chemical resistance, thermal stability, and low surface energy. Bis(4-fluorobutyl) ether could be explored as a monomer or an additive in the synthesis of new fluoropolymers with tailored properties. numberanalytics.com Its simple, flexible structure might impart unique characteristics to the resulting materials.
Electrochemistry: Fluorinated ethers are being investigated as stable electrolyte components for high-voltage batteries, such as lithium-metal batteries. uchicago.edu Their high oxidative stability is a key advantage. uchicago.edu Research could assess the electrochemical stability and ion-solvating properties of bis(4-fluorobutyl) ether to determine its suitability for next-generation energy storage devices.
Medicinal Chemistry and Biomedical Imaging: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and tune pharmacokinetic properties. acs.orgnih.govresearchgate.net While bis(4-fluorobutyl) ether itself is not a drug, it could serve as a fragment or building block for more complex bioactive molecules. Furthermore, if synthesized with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F), it could be investigated as a potential PET imaging agent, although its simple structure might limit its biological targeting capabilities without further modification. numberanalytics.comnih.gov
Q & A
Q. What computational models (e.g., DFT, molecular dynamics) predict the reactivity of bis(4-fluorobutyl) ether in novel polymerization or cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for ether cleavage or fluorobutyl chain reactivity. Molecular dynamics simulations model steric effects in polymerization (e.g., steric hindrance from fluorinated chains). Benchmarked against experimental data (e.g., reaction yields), these models guide catalyst design .
Q. How does the fluorobutyl chain length influence the compound’s physicochemical properties (e.g., glass transition temperature, dielectric constant) in polymer matrices?
- Methodological Answer : Comparative studies using DSC (differential scanning calorimetry) and impedance spectroscopy evaluate chain-length effects. Longer fluorobutyl chains increase free volume in polymers, lowering dielectric constants. Controlled polymerization (e.g., step-growth) with varying chain lengths isolates these effects .
Q. What mechanisms underlie the in vitro toxicity of bis(4-fluorobutyl) ether, and how can study designs mitigate confounding factors (e.g., solvent interactions)?
- Methodological Answer : Toxicity assays (e.g., MTT for cell viability) should use solvent controls (e.g., DMSO) to isolate compound effects. Metabolite profiling via LC-MS identifies reactive intermediates (e.g., fluorinated aldehydes). Ethical protocols require adherence to OECD guidelines for cytotoxicity testing .
Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for bis(4-fluorobutyl) ether?
- Methodological Answer : Meta-analysis of literature data should account for measurement techniques (e.g., calorimetry vs. computational estimates). Replicate experiments under standardized conditions (e.g., ASTM methods) and validate via collaborative inter-laboratory studies. Systematic error sources (e.g., impurities) must be quantified .
Ethical and Safety Considerations
Q. What protocols ensure safe handling and disposal of bis(4-fluorobutyl) ether in compliance with environmental regulations?
- Methodological Answer : Use fume hoods for synthesis and handling. Waste disposal via incineration (≥1000°C) with scrubbers to capture HF byproducts. Document safety protocols per REB guidelines, including Material Safety Data Sheets (MSDS) and spill containment procedures .
Framework-Based Research Design
Q. Using the PICOT framework, how can a study evaluate the stability of bis(4-fluorobutyl) ether under varying pH conditions?
Applying the FINER criteria, design a study investigating novel applications of bis(4-fluorobutyl) ether in bioimaging.
- Feasible : Use existing fluorophore conjugation techniques.
- Interesting : Explores dual functionality (solubility + fluorescence).
- Novel : First application in near-infrared (NIR) imaging.
- Ethical : Adhere to biosafety protocols for fluorescent probes.
- Relevant : Addresses limitations in current bioimaging agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
